1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester
Overview
Description
“1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester” is a chemical compound with the molecular formula C17H21NO2 . It is an analog of BB-22, a synthetic cannabinoid, that lacks the quinoline group .
Synthesis Analysis
The synthesis of such compounds often involves esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Another method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(CCCCC1)C(=O)OC
. This indicates that the compound has a cyclohexylmethyl group attached to the 1-position of an indole ring, which is further substituted at the 3-position with a carboxylic acid methyl ester . Chemical Reactions Analysis
Esters, like this compound, can undergo various reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . Another reaction is the esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.4 g/mol . The compound is likely to be a solid under standard conditions .Scientific Research Applications
Synthesis and Derivative Formation
- Novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters, including those related to 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester, have been synthesized using Dieckmann cyclization and Ullmann reactions. This has applications in the development of new compounds with potential pharmaceutical properties (Unangst et al., 1987).
- Indole alkaloids with structural similarities to this compound have been isolated from fungal cultures. These compounds have potential applications in the discovery of new antifungal agents (Levy et al., 2000).
Application in Drug Synthesis
- Tetrahydro-pyrrolo-[2,3-b]indole-1,2,8-tricarboxylic acid esters, structurally related to this compound, have been utilized in the synthesis of drug candidates for treating anxiety and emesis (Ekhato & Huang, 1997).
Photophysical Studies
- New fluorescent indole derivatives, related to this compound, have been synthesized and studied for their photophysical properties. These compounds are candidates for fluorescent probes in various applications, including biological imaging (Pereira et al., 2010).
Metabolic Pathways
- Metabolites of a derivative of this compound have been identified in human urine, providing insights into the metabolic pathways of similar compounds (Grigoryev et al., 2016).
Antiviral Research
- Indole-3-carboxylic acid ethyl esters, similar to this compound, have been synthesized and studied for their antiviral activity. While most did not show significant activity, certain derivatives displayed potential as antiviral agents (Ivashchenko et al., 2014).
Chemical Synthesis and Stereochemistry
- Research into the bromination and epoxydation of cyclohexene carboxylate esters provides insights into the chemical behavior of similar compounds, including those related to this compound (Bellucci et al., 1972).
Conformational Studies
- Conformationally constrained tryptophan derivatives, structurally similar to this compound, have been synthesized for use in peptide and peptoid conformation studies (Horwell et al., 1994).
Properties
IUPAC Name |
methyl 1-(cyclohexylmethyl)indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-17(19)15-12-18(11-13-7-3-2-4-8-13)16-10-6-5-9-14(15)16/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWOMWABRWXHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017336 | |
Record name | Methyl-1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-82-9 | |
Record name | Methyl 1-(cyclohexylmethyl)indole-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858515829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-(CYCLOHEXYLMETHYL)INDOLE-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7BYH8472 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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